Home > Products > Screening Compounds P38440 > 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE -

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE

Catalog Number: EVT-4839558
CAS Number:
Molecular Formula: C16H22ClN7O5S
Molecular Weight: 459.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

BMS-536924

  • Compound Description: BMS-536924 is a benzimidazole derivative investigated as an inhibitor of the insulin-like growth factor-1 receptor. []
  • Relevance: While not directly containing the same core structure as 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine, BMS-536924 exemplifies the use of heterocyclic systems in medicinal chemistry for targeting specific biological pathways. [] Both compounds showcase the importance of exploring diverse chemical structures in drug discovery.

BMS-695735

  • Compound Description: BMS-695735 is an orally efficacious benzimidazole inhibitor of the insulin-like growth factor-1 receptor kinase. [] This compound was developed to address limitations of BMS-536924, such as CYP3A4 inhibition and poor aqueous solubility. []
  • Relevance: Similar to BMS-536924, BMS-695735 highlights the relevance of heterocyclic compounds in medicinal chemistry. [] While structurally distinct from 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine, it emphasizes the exploration of structural diversity to optimize pharmacological properties and overcome limitations of initial lead compounds.

PF-06459988

  • Compound Description: PF-06459988 is a potent and selective irreversible inhibitor of T790M-containing EGFR mutants. [] Notably, this compound exhibits a large selectivity ratio between drug-resistant double mutants (L858R/T790M, Del/T790M) and wild-type EGFR. []
  • Relevance: PF-06459988 shares a key structural feature with 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine, namely the presence of a substituted pyrazole ring. [] This structural similarity, particularly the presence of a chlorine atom on the pyrazole ring, suggests potential for shared chemical properties and biological activities.

(S)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective MET inhibitor with high unbound target coverage and robust in vivo antitumor activity. []
  • Relevance: AMG 337, similar to 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine, incorporates a 1-methyl-1H-pyrazol-4-yl moiety within its structure. [] This shared feature highlights the relevance of this specific pyrazole derivative in medicinal chemistry for potentially influencing target binding and biological activity.

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for ERK kinase activity. []
  • Relevance: GDC-0994 exhibits structural similarity to 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine by containing a substituted pyrazole ring. [] The presence of a 1-methyl-1H-pyrazol-5-yl group in GDC-0994 versus the 1-ethyl-3-methyl-1H-pyrazol-4-yl group in the main compound suggests a potential structure-activity relationship study.

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: PF-04254644 is an inhibitor of receptor tyrosine kinase c-Met known for its high protein kinase selectivity but broad phosphodiesterase family inhibition. []
  • Relevance: This compound shares a similar 1-methyl-1H-pyrazol-4-yl substructure with 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine. [] This structural similarity suggests that variations in the core scaffold and additional substituents contribute to the distinct biological activity profiles observed between PF-04254644 and the main compound.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor demonstrating significant effects in rodent models for schizophrenia. []
  • Relevance: This compound and 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine share a notable structural feature – the 1-ethyl-1H-pyrazol-4-yl group. [] This structural commonality, along with their involvement in targeting neurological pathways, makes it a relevant compound for comparison.

Properties

Product Name

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-1-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]propan-1-one

Molecular Formula

C16H22ClN7O5S

Molecular Weight

459.9 g/mol

InChI

InChI=1S/C16H22ClN7O5S/c1-3-21-11-14(12(2)18-21)30(28,29)23-8-6-20(7-9-23)15(25)4-5-22-10-13(17)16(19-22)24(26)27/h10-11H,3-9H2,1-2H3

InChI Key

HSBBJXFBEUTOEL-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.